7,3'-Dihydroxyflavone

Drug Metabolism Cytochrome P450 Pharmacokinetics

Procure 7,3'-DHF as a critical tool for SAR studies in flavonoid pharmacology. Its unique 3'-OH substitution confers high intestinal glucuronidation clearance (7-fold higher than isomers) and selective CYP1A2 metabolism, making it an essential positive control for studying first-pass metabolism, validating novel formulations, and investigating B-ring hydroxyl effects on TrkB activation and MCF-7 apoptosis.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 108238-40-0
Cat. No. B034692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,3'-Dihydroxyflavone
CAS108238-40-0
Synonyms3,7-dihydroxyflavone
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=C(C=C3)O
InChIInChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-8,16-17H
InChIKeyDYARIVMCYYQNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,3'-Dihydroxyflavone (CAS 108238-40-0) Technical Procurement Guide: A Flavanoid Differentiated by Hydroxyl Substitution Pattern


7,3'-Dihydroxyflavone (7,3'-DHF; synonym: 3',7-dihydroxyflavone), a hydroxyflavan with the molecular formula C15H10O4, is a synthetic or naturally derived flavonoid characterized by hydroxyl substitutions at the 7-position on the A-ring and the 3'-position on the B-ring . Unlike its more widely studied positional isomers such as 7,8-DHF, the distinct substitution pattern of 7,3'-DHF confers a unique metabolic and functional profile, making it a critical tool for investigating structure-activity relationships (SAR) in flavonoid pharmacology, particularly regarding intestinal first-pass metabolism, cytochrome P450-mediated oxidation, and selective kinase inhibition [1].

Why Substituting 7,3'-Dihydroxyflavone with Other Dihydroxyflavones Introduces Critical Experimental Confounds


In-class compounds such as 3,7-dihydroxyflavone or 7,8-dihydroxyflavone (7,8-DHF) cannot be simply interchanged with 7,3'-dihydroxyflavone (7,3'-DHF) due to profound, position-specific differences in key determinants of bioavailability and target engagement. Specifically, the position of hydroxyl groups dictates susceptibility to intestinal glucuronidation—a major barrier to oral bioavailability—and governs the selectivity of molecular interactions [1]. As demonstrated by comparative studies, while 7,8-DHF is characterized as a potent TrkB agonist, 7,3'-DHF exhibits a divergent metabolic fate and distinct kinase inhibition profile, meaning that substitution leads to fundamentally different in vitro and in vivo pharmacological outcomes [2].

Quantitative Differentiation Evidence for 7,3'-Dihydroxyflavone in Experimental and Procurement Contexts


Metabolic Liability: CYP1A2 Catalytic Efficiency of 7,3'-Dihydroxyflavone

7,3'-Dihydroxyflavone (3,7-dihydroxyflavone) is specifically metabolized by cytochrome P450 enzymes, with CYP1A2 identified as the primary isoform responsible for its oxidative metabolism, as opposed to CYP3A4 which predominates for other flavonoids [1]. This isoform-specific clearance directly influences its half-life and potential for drug-drug interactions in hepatic models. The catalytic efficiency (a measure of intrinsic clearance) of this compound via CYP1A2 in human liver microsomes was determined to be 0.012 ± 0.005 × 10⁻⁶ min⁻¹M⁻¹ [2]. While a direct comparator for 7,8-DHF in this specific assay is not available, this value is consistent with the low catalytic efficiency range for flavonoid aglycons (0.5–2.9 range normalized differently), underscoring that unmethylated flavones generally exhibit rapid hepatic oxidation [1]. This contrasts with methylated flavones, which demonstrate dramatically improved metabolic stability (5- to 8-fold higher permeability and reduced clearance), establishing a clear procurement rationale for 7,3'-DHF as a baseline unmethylated control in PK studies or as a scaffold for prodrug design [3].

Drug Metabolism Cytochrome P450 Pharmacokinetics Flavonoid Biotransformation

Intestinal First-Pass Metabolism: 7-Fold Higher Intrinsic Clearance of 7,3'-Dihydroxyflavone

The oral bioavailability of flavonoids is largely determined by intestinal first-pass glucuronidation. In a direct head-to-head comparison of seven dihydroxyflavones (including 3,7-, 5,7-, 6,7-, 7,8-, 2',7-, 3',7-, and 4',7-DHF) using human jejunum microsomes, 7,3'-dihydroxyflavone (3',7-DHF) exhibited the greatest intrinsic clearance [1]. Specifically, its intrinsic clearance was at least seven times greater (>7-fold) than that of all other dihydroxyflavones tested [1]. This indicates that the 3'-OH substitution on the B-ring dramatically accelerates Phase II conjugation compared to isomers like 7,8-DHF or 3,7-DHF. Notably, while human intestinal microsomes showed higher activity than rat microsomes for most analogs, this was not the case for 3,7-DHF, highlighting a species-specific anomaly in its metabolism [1].

Oral Bioavailability Glucuronidation Intestinal Metabolism Phase II Metabolism

Comparative Antiproliferative Selectivity: 7,3'-Dihydroxyflavone Activity in MCF-7 Cells

Recent studies have validated the specific antiproliferative activity of 7,3'-dihydroxyflavone against the MCF-7 human breast cancer cell line [1]. MTT assays confirmed that 7,3'-DHF inhibits proliferation in a concentration-dependent manner, with the inhibitory concentration (IC50) determined over a 24-hour exposure period [1]. Mechanistic follow-up using Annexin V and Propidium Iodide staining confirmed that this effect is mediated via induction of apoptosis rather than non-specific necrosis [1]. While the article does not provide a direct comparator in the same assay (e.g., 7,8-DHF or quercetin), it establishes a specific cytotoxic benchmark for this positional isomer. This contrasts with broader-spectrum flavonoids like quercetin, which often exhibit potent antioxidant effects that can confound antiproliferative assays. The apoptosis-specific mechanism of 7,3'-DHF in this model makes it a valuable tool for researchers focusing on the intrinsic apoptotic pathway in breast cancer models, distinguishing it from analogs that may simply arrest the cell cycle or induce necrosis [1].

Cancer Biology Apoptosis Breast Cancer Cytotoxicity

Structural Differentiator: 7,3'-DHF Exhibits Enhanced TrkB Agonism In Vitro Compared to the Benchmark 7,8-DHF

The neurotrophin receptor TrkB is a key target for flavonoids. While 7,8-dihydroxyflavone (7,8-DHF) is the established benchmark TrkB agonist, 7,3'-dihydroxyflavone (7,3'-DHF) has been reported to exhibit superior in vitro potency [1]. Specifically, research indicates that the presence of a 3'-hydroxy group on the B-ring, as found in 7,3'-DHF, enhances TrkB agonistic activity compared to 7,8-DHF in cell-based assays [1]. This structure-activity relationship (SAR) finding is critical: it demonstrates that the 3'-OH group confers a binding or activation advantage over the 8-OH group in the context of the neurotrophin receptor. Consequently, for investigators seeking to maximize TrkB activation in vitro, 7,3'-DHF represents a distinct and potentially more efficacious tool compound than the widely used 7,8-DHF, despite the latter's more established in vivo profile [2].

Neurotrophin Signaling TrkB Receptor BDNF Mimetics Kinase Activation

Comparative Antioxidant Efficacy: 7-Hydroxyflavone vs. 7,3'-Dihydroxyflavone in Free Radical Systems

In studies evaluating singlet oxygen (¹O₂) quenching and free radical scavenging, the antioxidant capacity of 7,3'-dihydroxyflavone (3,7-DHF) was directly compared to related flavonoids. Notably, 7-hydroxyflavone was found to exert the best antioxidative effect in certain systems, as it physically deactivates ¹O₂ without undergoing chemical reaction, whereas 7,3'-DHF and other dihydroxylated derivatives participate in both physical and chemical quenching pathways [1]. This indicates that while 7,3'-DHF possesses antioxidant activity, its mechanism is more chemically sacrificial compared to the purely physical quenching of 7-hydroxyflavone. Furthermore, in enzymatic and non-enzymatic microsomal lipid peroxidation assays, ortho-dihydroxylated flavones (catechol-type B-ring) demonstrated the highest inhibitory activity, a structural feature absent in 7,3'-DHF (which has meta-hydroxylation) [2]. Therefore, 7,3'-DHF should be selected when a moderate, chemically reactive antioxidant is required, as opposed to a potent ortho-dihydroxy scavenger or a stable physical quencher like 7-hydroxyflavone.

Oxidative Stress Free Radical Scavenging Singlet Oxygen Quenching Lipid Peroxidation

Procurement-Relevant Application Scenarios for 7,3'-Dihydroxyflavone Based on Differentiated Evidence


Investigating Intestinal First-Pass Metabolism and UGT Enzyme Activity

Given that 7,3'-dihydroxyflavone exhibits at least 7-fold higher intrinsic clearance via glucuronidation than other dihydroxyflavone isomers, this compound is a premier candidate for in vitro models designed to study intestinal Phase II metabolism. Researchers should procure 7,3'-DHF when a positive control for rapid UGT-mediated clearance is required, or when validating novel formulations (e.g., nanoemulsions, liposomes) intended to bypass intestinal first-pass metabolism [1]. Its high clearance provides a robust dynamic range for assessing formulation performance.

Structure-Activity Relationship (SAR) Studies on CYP1A2 Substrate Specificity

The quantitative characterization of 7,3'-DHF metabolism by CYP1A2 (catalytic efficiency: 0.012 × 10⁻⁶ min⁻¹M⁻¹) makes this compound a valuable tool for enzymology and drug discovery programs [1]. It should be procured for use in recombinant CYP panels or human liver microsome assays to evaluate the impact of A-ring and B-ring hydroxyl substitutions on oxidative clearance. Its specific metabolism by CYP1A2—rather than CYP3A4—differentiates it from other flavones and allows researchers to investigate isoform-specific biotransformation pathways [1].

Apoptosis-Focused Screening in Breast Cancer Cell Models

For oncology research groups focusing on intrinsic apoptosis pathways in breast cancer, 7,3'-DHF is a specific procurement choice. Unlike flavonoids that induce non-specific cytotoxicity or act primarily as antioxidants, 7,3'-DHF has been validated to induce apoptotic cell death in MCF-7 cells, as confirmed by Annexin V flow cytometry [1]. This makes it a superior tool compound for mechanistic studies of apoptosis compared to broader-spectrum flavonoid controls.

TrkB Receptor Agonist Optimization and B-Ring SAR Studies

In neurobiology and drug discovery programs targeting TrkB, 7,3'-DHF serves a critical comparative function. While 7,8-DHF is the clinical benchmark, 7,3'-DHF has been shown to exhibit superior in vitro potency due to its 3'-OH substitution [1]. Procurement of 7,3'-DHF enables head-to-head SAR studies exploring how B-ring hydroxyl positioning affects receptor activation kinetics, downstream signaling (Akt/ERK), and ultimately neuronal survival. It is an essential comparator for any group seeking to optimize TrkB ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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